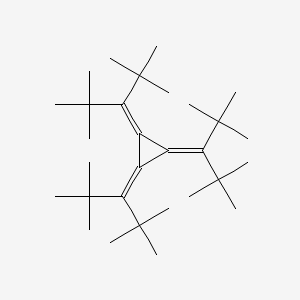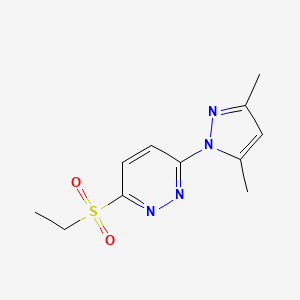
5-(Benzenesulfonyl)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)heptan-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a heptan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)heptan-2-one typically involves the reaction of benzenesulfonyl chloride with heptan-2-one under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzenesulfonyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinyl or benzenesulfide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Applications De Recherche Scientifique
5-(Benzenesulfonyl)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)heptan-2-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group of the compound and the serine residue in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
Heptan-2-one: A simple ketone used as a starting material in organic synthesis.
Benzenesulfonic acid: An oxidation product of benzenesulfonyl compounds.
Uniqueness
5-(Benzenesulfonyl)heptan-2-one is unique due to its combined structural features of a benzenesulfonyl group and a heptan-2-one backbone. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
62692-50-6 |
|---|---|
Formule moléculaire |
C13H18O3S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)heptan-2-one |
InChI |
InChI=1S/C13H18O3S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-8,12H,3,9-10H2,1-2H3 |
Clé InChI |
CTLPDNDJSFUFOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)

silane](/img/structure/B14515169.png)

![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)



